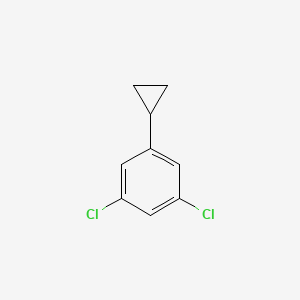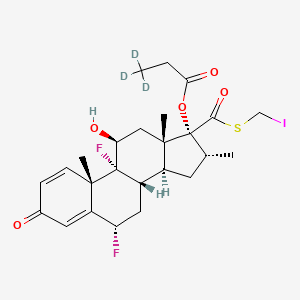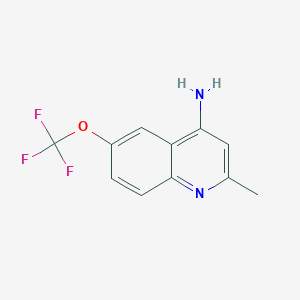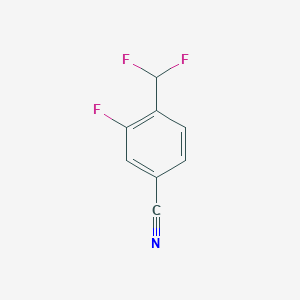
4-(Difluoromethyl)-3-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-3-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to a benzene ring, along with a nitrile group (-CN)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-fluorobenzonitrile typically involves the introduction of the difluoromethyl group and the fluorine atom onto a benzene ring, followed by the addition of the nitrile group. One common method involves the use of difluoromethylation reagents such as ClCF2H or difluorocarbene precursors.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. These methods often involve the use of readily available starting materials and optimized reaction conditions to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the difluoromethyl group is replaced by other functional groups.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cross-Coupling Reactions: The aromatic ring can undergo cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction of the nitrile group can produce primary amines .
科学的研究の応用
4-(Difluoromethyl)-3-fluorobenzonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can act as a hydrogen bond donor, while the fluorine atom can participate in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Fluorobenzonitrile: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
4-Fluorobenzonitrile: Similar but without the difluoromethyl group, affecting its chemical and physical properties.
Uniqueness
4-(Difluoromethyl)-3-fluorobenzonitrile is unique due to the presence of both the difluoromethyl and fluorine groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the design of pharmaceuticals and agrochemicals with improved efficacy and safety profiles .
特性
分子式 |
C8H4F3N |
|---|---|
分子量 |
171.12 g/mol |
IUPAC名 |
4-(difluoromethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C8H4F3N/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8H |
InChIキー |
TZAHKTDKRGZNPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/no-structure.png)
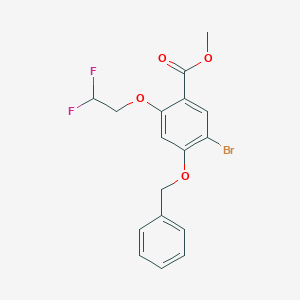
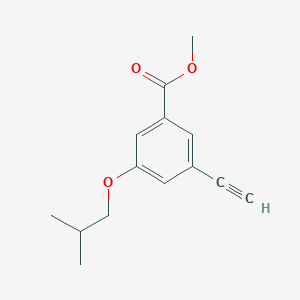

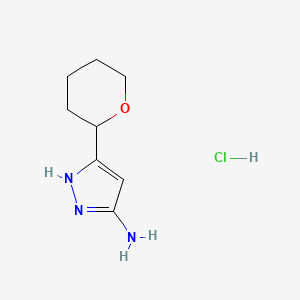

![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
